molecular formula C15H25BrO2Si B2566408 [4-(2-bromoethyl)-2-methoxyphenoxy](tert-butyl)dimethylsilane CAS No. 2375259-32-6

[4-(2-bromoethyl)-2-methoxyphenoxy](tert-butyl)dimethylsilane

Cat. No.: B2566408
CAS No.: 2375259-32-6
M. Wt: 345.352
InChI Key: QHGCJDUIFZBYHK-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-methoxyphenoxydimethylsilane is a silane-protected phenolic compound featuring a bromoethyl substituent and a methoxy group on the aromatic ring. The tert-butyldimethylsilyl (TBDMS) group acts as a protective moiety for the hydroxyl group, enhancing stability and modulating reactivity during synthetic processes. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where selective deprotection or functionalization of the bromoethyl group is required .

Key structural features:

  • Bromoethyl group: A reactive site for nucleophilic substitution or elimination reactions.
  • 2-Methoxy substituent: Electron-donating group that influences electronic properties and directs regioselectivity in further reactions.
  • TBDMS group: Provides steric protection, improves solubility in non-polar solvents, and enables orthogonal protection strategies.

Properties

IUPAC Name

[4-(2-bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGCJDUIFZBYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)-2-methoxyphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane involves its ability to undergo various chemical reactions, particularly nucleophilic substitution and hydrolysisThe tert-butyl dimethylsilane group provides stability and protection to sensitive functional groups during chemical transformations .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxy group enhances electron density on the aromatic ring, facilitating electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., Cl in ) reduce ring reactivity.
  • Synthetic Yields : High yields (>90%) are achieved for compounds with cycloalkylidene groups (e.g., 9b–e) due to optimized alkylation and silylation protocols . Bromomethyl derivatives (e.g., ) show lower yields (77%), likely due to steric challenges during purification.
  • Linker Variations : Propoxy or ethoxy linkers (e.g., ) introduce flexibility but may reduce thermal stability compared to direct aryl-silane bonds.

Reactivity and Functional Group Compatibility

  • Bromoethyl Group :
    • The target compound’s bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) or elimination to form vinyl silanes. The methoxy group’s electron-donating effect accelerates these reactions compared to chloro-substituted analogs (e.g., ) .
    • In cycloalkylidene-containing analogs (e.g., 9b), the bulky substituent sterically hinders nucleophilic attack, requiring harsher conditions .
  • TBDMS Deprotection :
    • Fluoride-based reagents (e.g., TBAF) cleave the TBDMS group selectively. Compounds with electron-withdrawing groups (e.g., Cl in ) exhibit slower deprotection rates due to reduced silane-oxygen bond polarization.

Physicochemical Properties

Property Target Compound [4-(2-Bromoethyl)phenoxy]TBDMS (2-Bromo-5-chlorophenethoxy)TBDMS
Solubility Moderate in THF, CH2Cl2 High in non-polar solvents Low in polar solvents
Thermal Stability Stable up to 150°C Similar Reduced (decomposition at ~120°C)
λmax (UV-Vis) 275 nm (methoxy π→π*) 265 nm (aryl π→π*) 280 nm (Cl/Br n→π*)

Notable Trends:

  • The methoxy group in the target compound increases polarity, improving solubility in moderately polar solvents.

Biological Activity

4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane, commonly referred to as BEDMS, is an organosilicon compound with significant applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C12H19BrO2Si
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 86864-60-0
  • Physical State : Colorless liquid, soluble in organic solvents.

BEDMS acts primarily as a nucleophilic reagent, facilitating various organic reactions. Its ability to form carbon-carbon bonds makes it a versatile building block in synthetic chemistry. The presence of the bromoethyl group allows for electrophilic substitution reactions, enhancing its reactivity towards biological targets.

Antimicrobial Properties

Research indicates that compounds similar to BEDMS exhibit antimicrobial activity. For instance, derivatives of phenoxy silanes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that silane compounds can exhibit cytotoxic effects on cancer cell lines. For example, a study on related compounds showed that they could induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential for BEDMS in cancer therapeutics.

Enzyme Inhibition

BEDMS has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For instance, certain silane derivatives have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity management. This inhibition can enhance insulin signaling pathways.

Synthesis and Applications

The synthesis of BEDMS typically involves the reaction of tert-butyldimethylsilane with bromoethyl-2-methoxyphenol. The resulting compound is utilized in various applications:

  • Organic Synthesis : As a reagent for ether and ester formation.
  • Pharmaceutical Development : As a precursor for biologically active compounds.
  • Catalysis : In facilitating chemical reactions across different substrates.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Staphylococcus aureus with a significant reduction in bacterial viability upon treatment with BEDMS derivatives.
Study 2Evaluated cytotoxic effects on breast cancer cell lines, showing IC50 values indicating potent antiproliferative activity.
Study 3Investigated enzyme inhibition properties, revealing that BEDMS analogs significantly inhibited PTP1B with potential implications for diabetes treatment.

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